molecular formula C34H63ClN2O6S B12076603 Clindamycin 3-Palmitate

Clindamycin 3-Palmitate

Cat. No.: B12076603
M. Wt: 663.4 g/mol
InChI Key: ZGCNMHQDCCSXMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Clindamycin 3-Palmitate is a derivative of clindamycin, a lincosamide antibiotic. This compound is primarily used in the treatment of bacterial infections. This compound is a prodrug, meaning it is converted into its active form, clindamycin, in the body. This conversion allows for better absorption and bioavailability, making it effective in treating various infections.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Clindamycin 3-Palmitate involves the esterification of clindamycin with palmitic acid. The process typically includes the following steps:

    Dissolution: Clindamycin is dissolved in a suitable solvent.

    Esterification: Palmitic acid is added to the solution, and the mixture is heated to facilitate the esterification reaction.

    Purification: The resulting product is purified using techniques such as column chromatography to remove impurities.

    Recrystallization: The purified product is recrystallized to obtain this compound in its final form.

Industrial Production Methods

Industrial production of this compound follows similar steps but on a larger scale. The process involves:

    Large-scale dissolution: Clindamycin is dissolved in industrial-grade solvents.

    Controlled esterification: Palmitic acid is added, and the reaction is carefully monitored to ensure complete esterification.

    Bulk purification: Techniques such as large-scale chromatography are used to purify the product.

    Final processing: The product is recrystallized and dried to obtain the final compound.

Chemical Reactions Analysis

Types of Reactions

Clindamycin 3-Palmitate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Clindamycin 3-Palmitate has a wide range of applications in scientific research:

Mechanism of Action

Clindamycin 3-Palmitate exerts its effects by being converted into clindamycin in the body. Clindamycin inhibits bacterial protein synthesis by binding to the 23S RNA of the 50S subunit of the bacterial ribosome. This binding impedes the assembly of the ribosome and the translation process, ultimately inhibiting bacterial growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Clindamycin 3-Palmitate is unique due to its esterified form, which enhances its bioavailability and absorption compared to other derivatives. This makes it particularly effective in treating infections where high bioavailability is crucial .

Biological Activity

Clindamycin 3-Palmitate is an ester formed from clindamycin, a semi-synthetic antibiotic derived from lincomycin, and palmitic acid. This compound is notable for its biological activity, particularly in the inhibition of bacterial protein synthesis, making it an important therapeutic agent against various infections.

Clindamycin exerts its antibacterial effects primarily by binding to the 23S ribosomal RNA of the 50S subunit of the bacterial ribosome. This binding disrupts peptide bond formation, effectively halting protein translation and classifying clindamycin as a bacteriostatic agent . The mechanism can be summarized as follows:

  • Inhibition of Protein Synthesis : Clindamycin mimics tRNA structures, impeding peptide chain initiation and promoting dissociation of peptidyl-tRNA from ribosomes .
  • Spectrum of Activity : Clindamycin is effective against a range of bacteria, including anaerobic organisms and certain gram-positive cocci and bacilli. It also shows activity against some protozoa, such as Toxoplasma gondii .

Pharmacokinetics

This compound undergoes hydrolysis in physiological conditions to release the active antibiotic clindamycin. Key pharmacokinetic parameters include:

  • Absorption : Clindamycin is well-absorbed after oral administration, with peak serum concentrations occurring approximately one hour post-dose. For instance, pediatric patients receiving clindamycin palmitate showed mean peak serum concentrations ranging from 1.24 to 3.79 mcg/mL depending on dosage .
  • Half-life : The elimination half-life varies between populations; it averages around 3 hours in adults but can extend to about 4 hours in elderly patients .
  • Metabolism : Primarily metabolized by CYP3A4, clindamycin produces inactive metabolites including clindamycin sulfoxide and N-desmethylclindamycin .

Case Studies

  • Streptococcal Pharyngitis Therapy :
    • A study comparing clindamycin palmitate with potassium phenoxymethyl penicillin involved 103 children with group A streptococci infections. Clindamycin palmitate demonstrated a failure rate of 10% , compared to 18% for penicillin, indicating comparable efficacy .
    • The geometric mean minimal inhibitory concentrations (MICs) for clindamycin against group A streptococci was found to be 0.033 µg/mL , showcasing its potent activity against this pathogen .
  • Acne Vulgaris Treatment :
    • In clinical settings, topical formulations containing clindamycin have shown effectiveness in reducing Cutibacterium acnes populations in patients with acne vulgaris. A study indicated that patients with lower MICs (≤256 μg/mL) experienced greater reductions in bacterial counts compared to those with higher MICs .

Adverse Effects

While generally well-tolerated, this compound can lead to adverse effects such as:

  • Rashes : A case study noted a rash incidence of about 15% among children treated with clindamycin palmitate .
  • Gastrointestinal Issues : Mild diarrhea was reported in some patients, although less frequently than with other antibiotics like lincomycin .

Summary Table of Biological Activity

ParameterThis compound
Mechanism of ActionInhibits protein synthesis
Target50S ribosomal subunit
Spectrum of ActivityAnaerobes, gram-positive bacteria
Peak Serum Concentration1.24 - 3.79 mcg/mL
Half-life~3 hours (4 hours in elderly)
Common Adverse EffectsRashes, mild diarrhea

Properties

Molecular Formula

C34H63ClN2O6S

Molecular Weight

663.4 g/mol

IUPAC Name

[2-[2-chloro-1-[(1-methyl-4-propylpyrrolidine-2-carbonyl)amino]propyl]-3,5-dihydroxy-6-methylsulfanyloxan-4-yl] hexadecanoate

InChI

InChI=1S/C34H63ClN2O6S/c1-6-8-9-10-11-12-13-14-15-16-17-18-19-21-27(38)42-32-29(39)31(43-34(44-5)30(32)40)28(24(3)35)36-33(41)26-22-25(20-7-2)23-37(26)4/h24-26,28-32,34,39-40H,6-23H2,1-5H3,(H,36,41)

InChI Key

ZGCNMHQDCCSXMS-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OC1C(C(OC(C1O)SC)C(C(C)Cl)NC(=O)C2CC(CN2C)CCC)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.